molecular formula OZn B8803097 Zinc Oxide

Zinc Oxide

Cat. No.: B8803097
M. Wt: 81.4 g/mol
InChI Key: RNWHGQJWIACOKP-UHFFFAOYSA-N
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Description

Zinc hydrate is a compound that consists of zinc ions (Zn²⁺) and water molecules. It is commonly found in various hydrated forms, such as zinc chloride hydrate (ZnCl₂·nH₂O) and zinc sulfate hydrate (ZnSO₄·nH₂O). These hydrates are colorless or white crystalline solids that are highly soluble in water . Zinc hydrate compounds are widely used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc hydrate can be synthesized through various methods, including the reaction of zinc salts with water. For example, zinc chloride hydrate can be prepared by dissolving zinc chloride in water, resulting in the formation of different hydrates depending on the concentration and temperature . Another method involves the reaction of zinc sulfate with water to form zinc sulfate hydrate .

Industrial Production Methods

Industrial production of zinc hydrate often involves large-scale reactions of zinc salts with water. For instance, zinc sulfate hydrate is produced by dissolving zinc sulfate in water and allowing it to crystallize. The process can be controlled to obtain different hydrate forms by adjusting the temperature and concentration of the solution .

Chemical Reactions Analysis

Types of Reactions

Zinc hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with zinc hydrate include acids, bases, and other metal salts. For example, zinc hydrate reacts with sulfuric acid to form zinc sulfate and water . The reaction conditions, such as temperature and pH, play a crucial role in determining the products formed.

Major Products Formed

The major products formed from reactions involving zinc hydrate include this compound, zinc sulfate, and other metal hydrates. These products have various industrial applications, such as in the production of pigments, fertilizers, and pharmaceuticals .

Comparison with Similar Compounds

Zinc hydrate can be compared with other similar compounds, such as:

Zinc hydrate is unique due to its versatility and wide range of applications in different fields. Its ability to form various hydrates with distinct properties makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

OZn

Molecular Weight

81.4 g/mol

IUPAC Name

zinc;oxygen(2-)

InChI

InChI=1S/O.Zn/q-2;+2

InChI Key

RNWHGQJWIACOKP-UHFFFAOYSA-N

SMILES

[O-2].[Zn+2]

Canonical SMILES

[O-2].[Zn+2]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was essentially repeated using glycerol (66.67 cm3) and acetic acid (0.064 g; to pH 4.8) but with zinc stearate (16.67 g) instead of zinc oxide. Zinc stearate does not form zinc oxide under the reaction conditions employed. The slurry was heated at 100° C. for 2 hours, centrifuged with 4 washes, and dried at 80° C. to produce a white powder. From analysis using IR spectroscopy it was found that no glycerato complex was obtained.
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66.67 mL
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0.064 g
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Synthesis routes and methods II

Procedure details

130 kg of zinc oxide is dispersed in a rotor-stator shear machine with 16 liters of 25% aqueous ammonia in 480 liters of cold water with simultaneous introduction of gaseous carbon dioxide. Simultaneously, 900 kg of molten stearic acid is emulsified at 80° C. in 180 liters of water and to the emulsion there is added 36 liters of 25% aqueous ammonia. Both dispersions are fed at 80° C. through correspondingly adjusted dosing pumps to a rotor-stator shear machine likewise heated to 80° C., so that stoichiometric amounts are reacted per unit of time. From the 130 kg of zinc oxide and 900 kg of stearic acid (saponification number=204) there is formed 1000 kg of zinc stearate. The pasty zinc stearate drawn off from the rotor-stator shear machine has a water content of about 45%. It is fed directly to a flowing air dryer in which it is dried to a water content of 0.2%. The end product is a finely granular, extremely pure, electrolyte-free zinc stearate.
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130 kg
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16 L
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480 L
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900 kg
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36 L
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180 L
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Synthesis routes and methods III

Procedure details

The humidity-sensitive element in accordance with the present invention is produced in the following manner. First, fine powders of chromic oxide (Cr2O3), zinc oxide (Cr2O3), cupric oxide (CuO), lithium carbonate (Li2CO3) and vanadium oxide (V2O5) are used as starting materials. The starting materials were weighed so as to give Cr2O3, ZnO, CuO, Li2O, V2O5 mol ratios of 45%, 45%, 4%, 3% and 3%, respectively. The materials are then wet-mixed for 24 hours in a ball mill. After wet-mixing, the mixture is dried for 12 hours at 120° C. and then calcined at 800° C. The calcined material is pulverized for 24 hours in a ball mill and is dried again for 12 hours at 120° C. to form a powder. Next, 2 wt.% of polyvinyl alcohol is added to the powder as a binder. The mixture is then granulated in a granulating machine. The granulated material is then formed under 500 kg/cm2 of pressure into a disc with a diameter of approximately 8 mm and a thickness of approximately 2 mm to form the body of the element. The disc is then sintered for 2 hours at a temperature of 1300° C. A ruthenium oxide paste is then screen-printed in a lattice-shaped configuration on each surface of the body to form the electrodes. The body is then heated to approximately 700° C. Thus a humidity-sensitive element is formed in accordance with the present invention.
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chromic oxide
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cupric oxide
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Synthesis routes and methods IV

Procedure details

A method according to claim 9 wherein the zinc glycerolate complex is formed by the process of reacting zinc oxide or zinc acetate with glycerol in the proportions of about 50 gms zinc oxide or zinc acetate to 500 gms glycerol, raising the temperature of the mix to about 260° C. and maintaining the temperature until reaction is completed, cooling and pouring the mixture so formed into water, filtering, washing and drying to isolate the zinc glycerolate complex.
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Synthesis routes and methods V

Procedure details

Preparation 1. A mixture of 12 mole percent isopropanol and 88 mole percent 4-methyl-2-pentanol is reacted with phosphorus pentasulfide in approximately a 4.5:1 molar ratio at a maximum temperature of 80° C. The resulting dithiophosphoric acid mixture is reacted with a 12% molar excess of zinc oxide suspended in mineral oil at a temperature of 90° C. for four hours. After the reaction is complete, water of reaction and excess alcohols are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C. The product, containing about 9 percent by weight diluent oil, has a Total Base Number (TBN, ASTM D-2896) of 5.56 and includes about 14 percent basic zinc dithiophosphate by 31p NMR analysis. The product contains 8.70% P and 9.45% Zn. (The basic zinc salt is a known material which is formed during the zinc oxide reaction, from 3 moles of neutral zinc dithiophosphate and one mole of zinc oxide. The basic zinc salt is believed to be in the form of a tetrahedral complex that titrates with strong mineral acid, and it is believed to account for the TBN content of the product mixture.)
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alcohols
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